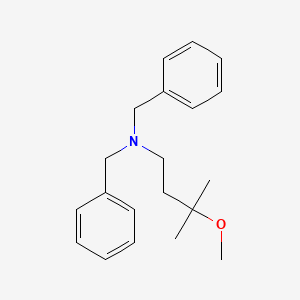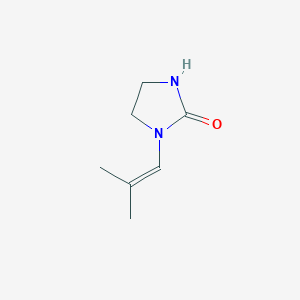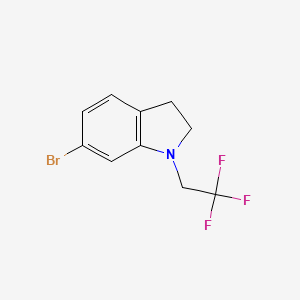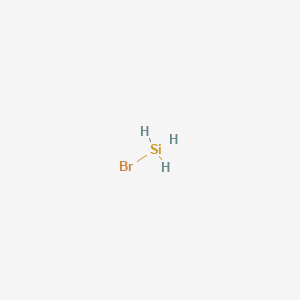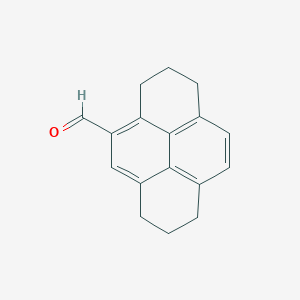
1,2,3,6,7,8-hexahydropyrene-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6,7,8-hexahydropyrene-4-carbaldehyde is an organic compound with the molecular formula C16H16O It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,6,7,8-hexahydropyrene-4-carbaldehyde can be synthesized through several methods. One common approach involves the hydrogenation of pyrene derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and hydrogen gas. The process is carried out under controlled temperature and pressure to ensure selective hydrogenation of the desired positions on the pyrene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,6,7,8-hexahydropyrene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic substitution reactions, where the hydrogen atoms on the pyrene ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: 1,2,3,6,7,8-Hexahydro-4-pyrenecarboxylic acid.
Reduction: 1,2,3,6,7,8-Hexahydro-4-pyrenemethanol.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,2,3,6,7,8-hexahydropyrene-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of functionalized pyrene derivatives.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 1,2,3,6,7,8-hexahydropyrene-4-carbaldehyde exerts its effects is primarily through its interaction with molecular targets via π-π stacking interactions. The pyrene moiety can interact with aromatic residues in proteins or nucleic acids, influencing their structure and function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites, further modulating biological activity.
Comparación Con Compuestos Similares
1,2,3,6,7,8-Hexahydropyrene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-Pyrenecarboxaldehyde: Contains a formyl group at a different position, leading to different reactivity and applications.
1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran: A structurally similar compound with different functional groups and applications.
Uniqueness: 1,2,3,6,7,8-hexahydropyrene-4-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C17H16O |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
1,2,3,6,7,8-hexahydropyrene-4-carbaldehyde |
InChI |
InChI=1S/C17H16O/c18-10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)17(12)16(11)13/h7-10H,1-6H2 |
Clave InChI |
GTUTUKGDHCZIGR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C(=CC(=C4C3=C(CCC4)C=C2)C=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


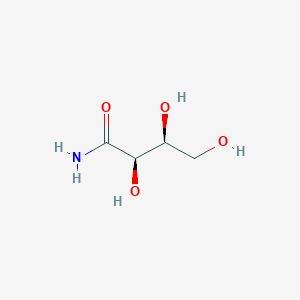
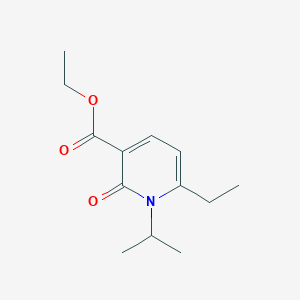
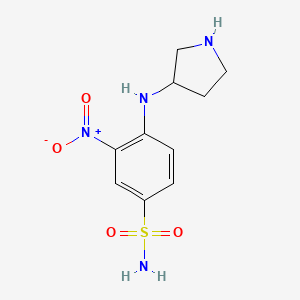
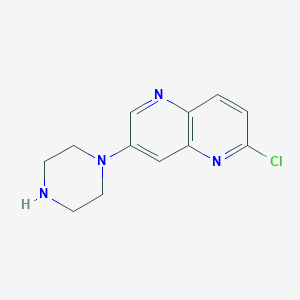


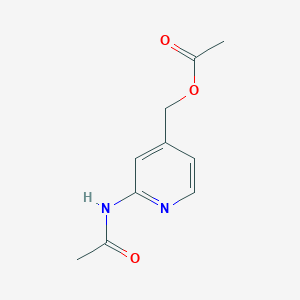
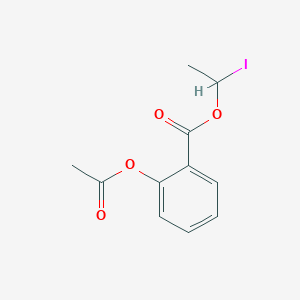
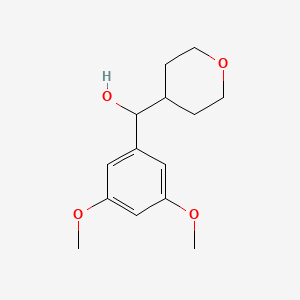
![Ethyl 2-(4-chloro-2-{[2-methyl-5-(propylsulfonyl)phenyl]ethynyl}phenoxy)-4-methylpentanoate](/img/structure/B8379059.png)
